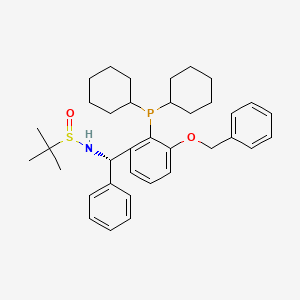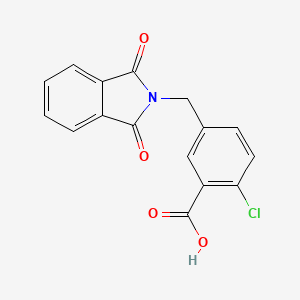![molecular formula C11H13BrN2O B12088655 (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a propyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzoimidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The propyl group can be introduced at the 1-position through an alkylation reaction using a suitable alkyl halide.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products
Oxidation: (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-Propyl-1H-benzo[d]imidazol-2-yl)methanol
Substitution: (5-Azido-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position.
(5-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 5-position.
(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group instead of a propyl group at the 1-position.
Uniqueness
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the specific combination of substituents on the benzoimidazole ring. The presence of the bromine atom at the 5-position and the propyl group at the 1-position can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
(5-bromo-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
InChI-Schlüssel |
SYLMIVIOKGOJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)Br)N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
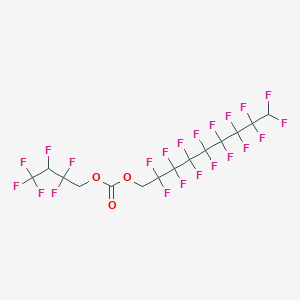
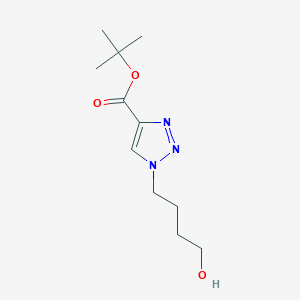



![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
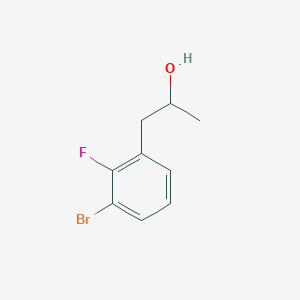
amine](/img/structure/B12088635.png)

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
